molecular formula C20H21NO6 B2711952 Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate CAS No. 692262-39-8

Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate

Cat. No.: B2711952
CAS No.: 692262-39-8
M. Wt: 371.389
InChI Key: JGXNCLQLHZCRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate (CAS: 692262-39-8) is a benzoate ester derivative featuring a 2-ethoxy-4-formylphenoxyacetyl group linked to the para-position of the benzoate core via an amide bond. With a molecular weight of 371.39 g/mol (), its structure combines a formyl group (electron-withdrawing) and an ethoxy substituent (electron-donating) on the phenoxy ring, conferring unique electronic and steric properties.

Properties

IUPAC Name

ethyl 4-[[2-(2-ethoxy-4-formylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-3-25-18-11-14(12-22)5-10-17(18)27-13-19(23)21-16-8-6-15(7-9-16)20(24)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXNCLQLHZCRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the ester and amide functionalities may facilitate interactions with biological membranes and receptors, influencing cellular pathways .

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Ring

The target compound’s phenoxy ring contains 2-ethoxy and 4-formyl groups. Analogous derivatives exhibit substituent variations that influence reactivity and physicochemical properties:

Compound (CAS) Substituents on Phenoxy Ring Molecular Weight (g/mol) Key Features Evidence Source
Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate (692262-39-8) 2-ethoxy, 4-formyl 371.39 Formyl group enables Schiff base formation
Ethyl 4-([(4-bromo-2-formylphenoxy)acetyl]amino)benzoate (1393484-96-2) 4-bromo, 2-formyl 410.2* Bromine enhances lipophilicity
Ethyl 4-([(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino)benzoate (486993-07-1) 5-bromo, 4-formyl, 2-methoxy 453.3* Methoxy improves solubility
Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate (111200-10-3) 2,4-dichloro 368.2 Chlorine increases electronegativity

*Calculated based on molecular formula from evidence.

Key Observations :

  • Electron-withdrawing groups (e.g., formyl, bromo, chloro) enhance reactivity for nucleophilic additions or cross-coupling reactions.
  • Methoxy/ethoxy groups improve solubility in polar solvents but reduce metabolic stability in biological systems.
  • Brominated analogs (e.g., CAS 1393484-96-2) exhibit higher molecular weights and lipophilicity (ClogP ~4.3 for dichloro analog in ), impacting membrane permeability in drug design.

Variations in the Core Functional Groups

The amide-linked acetyl group in the target compound is replaced with sulfonyl, benzoyl, or sulfonamide groups in analogs, altering hydrogen-bonding capacity and steric bulk:

Compound (CAS) Core Functional Group Molecular Weight (g/mol) Applications/Implications Evidence Source
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate (1562439-62-6) Sulfonamide 339.3* Potential protease inhibition
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate (1260644-01-6) Benzoyl 317.3* Fluorine enhances bioavailability
Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate (728003-27-8) Acetyl-pteridinyl hybrid 413 (MS data) Antifolate activity (NSC94015)

Key Observations :

  • Sulfonamides (e.g., CAS 1562439-62-6) are common in enzyme inhibitors due to strong hydrogen-bonding interactions.
  • Fluorinated benzoyl derivatives (CAS 1260644-01-6) leverage fluorine’s electronegativity for improved pharmacokinetics.
  • Hybrid structures like NSC94015 () demonstrate the versatility of benzoate esters in drug discovery.

Biological Activity

Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate is a synthetic compound with potential biological activities that warrant detailed investigation. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Intermediate : The initial step involves the reaction of 2-ethoxy-4-formylphenol with chloroacetic acid under basic conditions to produce 2-ethoxy-4-formylphenoxyacetic acid.
  • Acylation Reaction : This intermediate is then acylated with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for further development in antibiotic therapies.
  • Anticancer Activity : Research has shown that derivatives similar to this compound can inhibit cancer cell lines, particularly breast cancer cells (MCF-7). The mechanism appears to involve the compound's ability to induce apoptosis in these cells, which is critical for cancer treatment .

The biological activity of this compound can be attributed to its structural features:

  • Covalent Bond Formation : The aldehyde group in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity.
  • Interaction with Biological Membranes : The ester and amide functionalities may enhance interactions with biological membranes and receptors, influencing various cellular pathways.

Case Studies

  • Anticancer Study : In a recent study, several compounds related to this compound were evaluated for their anticancer properties. The results indicated that specific derivatives showed up to 94% inhibition of MCF-7 cell growth compared to standard treatments like 5-fluorouracil (5-FU) .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated a significant reduction in bacterial viability, suggesting its potential as a new antimicrobial agent.

Table 1: Anticancer Activity Against MCF-7 Cell Line

CompoundInhibition (%)Reference
This compound94.32
5-Fluorouracil (Control)96.02
Other DerivativesVaries

Table 2: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling the 2-ethoxy-4-formylphenoxyacetyl moiety to ethyl 4-aminobenzoate. Key parameters include:

  • Temperature : Mild conditions (40–60°C) to prevent decomposition of the formyl group.
  • Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance solubility and reaction efficiency.
  • Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation.
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C-NMR confirm substituent positions and integration ratios (e.g., formyl proton at ~9.8 ppm, ester carbonyl at ~170 ppm) .
  • IR Spectroscopy : Peaks at ~1680 cm1^{-1} (amide C=O) and ~1720 cm1^{-1} (ester C=O) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ at m/z 400–450 range) .

Q. How can researchers assess the compound’s potential biological activity?

  • Methodological Answer : Preliminary screening involves:

  • In vitro assays : Antiproliferative activity against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.
  • Enzyme inhibition studies : Testing interactions with kinases or proteases using fluorogenic substrates.
  • Structure-activity relationship (SAR) : Modifying substituents (e.g., formyl group) to evaluate activity changes .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the compound’s structural dynamics?

  • Methodological Answer :

  • Molecular docking : Predict binding affinities to biological targets (e.g., EGFR kinase) using software like AutoDock Vina.
  • DFT calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity.
  • MD simulations : Study conformational stability in aqueous vs. lipid environments .

Q. What strategies address low yields in regioselective functionalization of the phenoxy moiety?

  • Methodological Answer :

  • Protecting groups : Temporarily block the formyl group during reactions to prevent side products.
  • Directed ortho-metalation : Use directing groups (e.g., acetyl) to control substitution patterns.
  • Microwave-assisted synthesis : Enhance reaction efficiency and selectivity .

Q. How should researchers analyze contradictory data in biological activity studies (e.g., varying IC50_{50} values)?

  • Methodological Answer :

  • Control experiments : Verify assay consistency (e.g., cell passage number, solvent effects).
  • Metabolic stability tests : Assess compound degradation under assay conditions.
  • Dose-response curves : Use nonlinear regression to confirm reproducibility. For example, a study on a related benzoate derivative showed 26% HeLa cell inhibition at 100 μM but reduced efficacy at 150 μM due to aggregation .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}, koff_{off}) in real time.
  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., using SHELXL for refinement) to resolve binding modes .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.